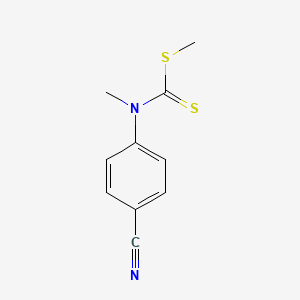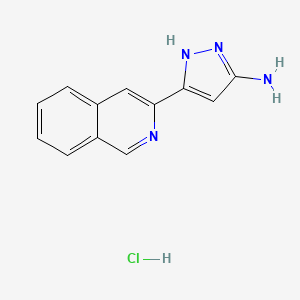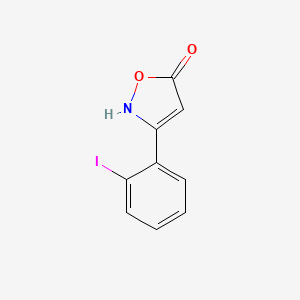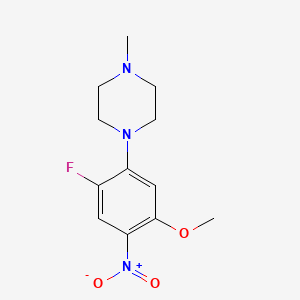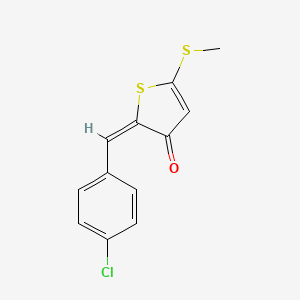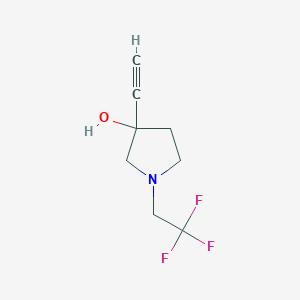
2-Chloro-5-methyl-1-cyclopentenecarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-methyl-1-cyclopentenecarbaldehyde is a chemical compound with the molecular formula C7H9ClO. It is a cyclic aldehyde with a chlorine atom and a methyl group attached to the cyclopentene ring. This compound is known for its unique reactivity and stability, making it a valuable asset in various chemical applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde typically involves the chlorination of 5-methyl-1-cyclopentene followed by the introduction of the aldehyde group. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under controlled conditions to introduce the chlorine atom. The subsequent oxidation step can be achieved using reagents like pyridinium chlorochromate (PCC) to form the aldehyde group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and oxidation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反応の分析
Types of Reactions
2-Chloro-5-methyl-1-cyclopentenecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to form alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOCH3), potassium cyanide (KCN)
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted cyclopentenes
科学的研究の応用
作用機序
The mechanism of action of 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde involves its reactivity with various biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chlorine atom can participate in substitution reactions, further modifying the compound’s interactions with biological targets .
類似化合物との比較
Similar Compounds
- 2-Chloro-1-cyclopentenecarbaldehyde
- 5-Methyl-1-cyclopentenecarbaldehyde
- 2-Chloro-5-methyl-1-cyclohexanecarbaldehyde
Uniqueness
2-Chloro-5-methyl-1-cyclopentenecarbaldehyde is unique due to the presence of both a chlorine atom and a methyl group on the cyclopentene ring. This combination of functional groups imparts distinct reactivity and stability, making it a versatile compound in various chemical and biological applications .
特性
分子式 |
C7H9ClO |
|---|---|
分子量 |
144.60 g/mol |
IUPAC名 |
2-chloro-5-methylcyclopentene-1-carbaldehyde |
InChI |
InChI=1S/C7H9ClO/c1-5-2-3-7(8)6(5)4-9/h4-5H,2-3H2,1H3 |
InChIキー |
UAMHQKRCORGDJJ-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(=C1C=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 5-[3-Fluoro-4-(1-imidazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13714216.png)
![chloromethyl (7S)-7-acetamido-1,3-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalene-2-carboxylate](/img/structure/B13714231.png)

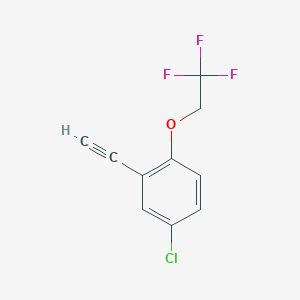
![Pentamethylene Bis[4-(10,15,20-triphenylporphyrin-5-yl)benzoate]dizinc(II)](/img/structure/B13714242.png)
![Ethyl 7-Hydroxy-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B13714243.png)

